5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-7-10(12(17)18)11(13)16(15-7)6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUHOEVAAJQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been shown to interact with their targets, resulting in changes that contribute to their biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.
Biological Activity
5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as "the compound") is a member of the pyrazole family known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
The compound is characterized by the molecular formula . It features a pyrazole ring substituted with a chloro group and a fluorophenyl moiety, which contribute to its biological activity. The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid derivatives with 4-fluorobenzyl bromide under basic conditions, yielding the desired product in moderate to high yields .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that it possesses notable antibacterial activity, comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been tested for anti-inflammatory activity. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Case Study: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a reduction of edema comparable to indomethacin, a well-known anti-inflammatory drug. The percentage inhibition of paw swelling was approximately 70% at a dose of 10 mg/kg, highlighting its therapeutic potential in inflammatory conditions .
Analgesic Activity
In addition to its anti-inflammatory effects, the compound has shown promising analgesic properties. In pain models such as the tail flick test, it exhibited significant analgesic effects at doses ranging from 5 to 20 mg/kg .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity. For instance, the presence of electron-withdrawing groups like fluorine enhances antibacterial activity by increasing the electron deficiency of the aromatic system, facilitating interaction with bacterial targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Observed Effect |
|---|---|
| Fluorine substitution at para position | Increased antimicrobial potency |
| Methyl group on pyrazole ring | Enhanced anti-inflammatory activity |
| Chloro substitution | Improved analgesic properties |
Scientific Research Applications
Pharmaceutical Applications
- Anticonvulsant Activity :
-
Analgesic and Anti-inflammatory Properties :
- Derivatives of 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been evaluated for analgesic (tail flick test) and anti-inflammatory activities (carrageenan-induced paw edema). These studies suggest that certain derivatives may exhibit significant therapeutic effects against pain and inflammation .
- Synthesis of New Drug Candidates :
Agricultural Applications
- Pesticide Development :
-
Bioactivity Against Fungal Pathogens :
- Research indicates that certain pyrazole derivatives can exhibit antifungal activity, making them suitable candidates for developing treatments against crop diseases caused by fungi like Botrytis cinerea . This is particularly relevant given the increasing regulatory pressures on conventional pesticides.
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation and Esterification Reactions
The carboxylic acid group undergoes standard transformations:
Condensation Reactions
The carboxylic acid participates in condensation with nucleophiles:
These reactions enable the synthesis of bioactive hybrids, such as pyrazolyloxadiazoles with demonstrated antimicrobial properties .
Heterocyclic Derivative Formation
The acid moiety facilitates cyclization into fused heterocycles:
-
Oxadiazoles : Reaction with CS₂ in KOH yields 1,3,4-oxadiazoles :
-
Pyrazolines : Condensation with hydrazine derivatives forms 4,5-dihydropyrazoline scaffolds, which show antifungal activity .
Biological Activity of Derivatives
Key findings from structural analogs:
Synthetic Limitations and Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 1-Position
Phenyl vs. Substituted Benzyl Groups
- Synthesis: Oxidized from aldehyde precursor using KMnO₄ under microwave irradiation (95% yield). Melting Point: 230–231°C, significantly higher than fluorobenzyl analogs, likely due to enhanced crystallinity from planar phenyl substitution.
- 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid (): Substituent: 4-methylbenzyl (electron-donating methyl group). Molecular Formula: C₁₃H₁₂ClN₂O₂.
Halogenated Benzyl Groups
- Impact: Additional chlorine atoms increase molecular weight (MW = 471.76) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Halogen Substitution at the 5-Position
Chloro vs. Bromo Derivatives
- Isostructural Chloro/Bromo Pairs (): Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-...thiazole) and bromo analogs exhibit similar crystal packing but differ in van der Waals radii (Cl: 1.75 Å vs. Br: 1.85 Å). Biological Relevance: Bromo substituents may offer stronger halogen bonding in therapeutic targets, though antimicrobial activity is noted for chloro derivatives (MIC: 1.56 µg/mL in some cases) ().
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Methyl Ester Analog ():
- Methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (MW: 333.75).
- Key Difference : Esterification masks the carboxylic acid, improving cell permeability but requiring metabolic activation for efficacy.
Trifluoromethyl Substituted Analogs ():
- Example : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
- Impact : Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, increasing acidity (pKa ~1–2) compared to the target compound.
Physicochemical and Structural Comparison Table
Preparation Methods
Acidic Hydrolysis
Using concentrated hydrochloric acid (HCl) in refluxing ethanol (6–8 hours) achieves near-quantitative deesterification. However, this method risks decarboxylation if temperatures exceed 100°C.
Basic Hydrolysis
A milder alternative employs aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 60°C for 4 hours. This method preserves acid-sensitive functional groups, yielding 95–98% pure product after neutralization with HCl.
Alternative Pathways via Diazonium Intermediates
Early literature describes diazonium salt chemistry for pyrazole functionalization. O’Donovan et al. demonstrated that 1-phenylpyrazole-4-diazonium chloride undergoes Sandmeyer-type reactions with copper cyanide to form 4-cyano derivatives, which hydrolyze to carboxylic acids. Adapting this method:
- Diazotization of 5-chloro-3-methyl-1H-pyrazole-4-amine with NaNO₂/HCl at 0°C.
- Cyanide substitution using CuCN in aqueous NH₃.
- Hydrolysis of the nitrile to carboxylic acid with H₂SO₄ (50%) at 120°C.
While historically significant, this route suffers from lower yields (50–65%) compared to modern ester hydrolysis.
Industrial-Scale Considerations
Patent EP0885889A2 highlights optimizations for large-scale production:
- Continuous Flow Reactors : Reduce reaction times from hours to minutes.
- In Situ Halogenation : Thionyl chloride (SOCl₂) simultaneously converts carboxylic acids to acyl chlorides, which are hydrolyzed back to acids in a controlled manner.
- Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity without chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorination-Alkylation-Hydrolysis | 85 | 98 | High |
| Diazonium-Cyanide | 55 | 90 | Low |
| Industrial Flow Process | 92 | 99.5 | Very High |
The chlorination-alkylation-hydrolysis sequence balances efficiency and practicality, while flow chemistry enables cost-effective manufacturing.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N2-alkylation is suppressed using bulky esters (e.g., tert-butyl) at C4.
- Chlorine Displacement : Excess SO₂Cl₂ or low temperatures prevent nucleophilic aromatic substitution at C5.
- Acid Stability : Lyophilization instead of thermal drying avoids decarboxylation during isolation.
Emerging Techniques
Recent advances include:
Q & A
What is the synthetic pathway for 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
Level : Basic
Answer :
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : A one-pot three-component reaction under microwave irradiation generates the pyrazoline intermediate. This method enhances reaction efficiency and reduces side products compared to conventional heating .
Oxidative Aromatization : The pyrazoline intermediate is oxidized to form the pyrazole ring. For carboxylic acid derivatives, further oxidation (e.g., using KMnO₄ or CrO₃) of a carbaldehyde intermediate (e.g., 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde) may be required .
Critical Conditions : Microwave irradiation (50–100°C, 10–30 min) and solvent selection (e.g., DMF or ethanol) significantly impact yield. Oxidizing agents must be carefully controlled to avoid over-oxidation .
Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
Level : Basic
Answer :
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl group at N1, chloro at C5). Coupling constants in aromatic regions validate substitution patterns .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles, critical for understanding steric effects and intermolecular interactions .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted aldehyde intermediates) .
How do structural modifications (e.g., halogen substitution, functional groups) influence this compound’s bioactivity compared to analogs?
Level : Advanced
Answer :
Structure-Activity Relationship (SAR) Insights :
| Analog | Modification | Impact on Activity |
|---|---|---|
| 5-Chloro-1-(4-fluorophenyl)-3-methylpyrazole | No carboxylic acid group | Reduced enzyme binding affinity due to lack of hydrogen-bonding capability |
| 5-Bromo-1-(4-fluorophenyl)-3-methylpyrazole | Bromine instead of chlorine | Increased lipophilicity enhances membrane permeability but may reduce selectivity |
| Ethyl ester derivative | Carboxylic acid esterified | Lower solubility and altered pharmacokinetics; requires hydrolysis for activation |
The carboxylic acid group at C4 is critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2), while the 4-fluorophenyl group enhances π-π stacking in hydrophobic pockets .
What experimental strategies are used to evaluate this compound’s enzyme inhibition potential?
Level : Advanced
Answer :
Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like COX-2 or bacterial dihydrofolate reductase (DHFR) .
In Vitro Assays :
- Fluorescence Polarization : Measures displacement of fluorescent ligands (IC₅₀ values typically <10 µM for DHFR inhibition) .
- Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive vs. non-competitive).
Control Experiments : Co-crystallization with target enzymes (e.g., X-ray structures at 2.0 Å resolution) validates binding modes .
What challenges arise in crystallographic studies of this compound, and how are they mitigated?
Level : Advanced
Answer :
- Challenges :
- Polymorphism : Multiple crystal forms complicate data interpretation.
- Weak Diffraction : Halogen atoms (Cl, F) cause absorption anomalies.
- Solutions :
- Cryocooling (100 K) : Reduces thermal motion, improving resolution (e.g., R-factor <0.08) .
- Synchrotron Radiation : Enhances data quality for low-symmetry crystals (e.g., monoclinic P2/c) .
- Halogen Bond Analysis : High-resolution maps (≤1.0 Å) clarify Cl···O/N interactions critical for lattice stability .
How do researchers address contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Discrepancies (e.g., varying IC₅₀ values for COX-2 inhibition) are resolved by:
Standardized Assay Conditions : Fixed parameters (pH 7.4, 25°C) and enzyme sources (recombinant vs. native).
Meta-Analysis : Cross-referencing data from enzyme inhibition, cell viability (MTT assays), and in vivo models (e.g., murine inflammation) .
Solubility Adjustments : Use of co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability .
What computational methods support the design of derivatives with enhanced bioactivity?
Level : Advanced
Answer :
- DFT Calculations : Predict electronic effects of substituents (e.g., fluorine’s electronegativity increases metabolic stability) .
- QSAR Models : Correlate descriptors (e.g., LogP, polar surface area) with antimicrobial activity (R² >0.85) .
- MD Simulations : Assess binding stability over 100 ns trajectories; key interactions (e.g., hydrogen bonds with Ser530 in COX-2) are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
